5-acetyl-2-amino-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carbonitrile
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Overview
Description
5-acetyl-2-amino-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carbonitrile is an organic compound with a complex structure that includes a pyran ring, an amino group, and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-amino-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-3-cyano-4,6-dimethylpyran with 2-(trifluoromethyl)benzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-2-amino-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyano group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyran derivatives.
Scientific Research Applications
5-acetyl-2-amino-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-acetyl-2-amino-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile
- 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
5-acetyl-2-amino-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential as a bioactive molecule.
Properties
Molecular Formula |
C16H13F3N2O2 |
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Molecular Weight |
322.28 g/mol |
IUPAC Name |
5-acetyl-2-amino-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C16H13F3N2O2/c1-8(22)13-9(2)23-15(21)11(7-20)14(13)10-5-3-4-6-12(10)16(17,18)19/h3-6,14H,21H2,1-2H3 |
InChI Key |
RAROHBYIQHQRIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2C(F)(F)F)C(=O)C |
Origin of Product |
United States |
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